TIBA is primarily known as a non-competitive polar auxin transport inhibitor. Auxins are plant hormones crucial for various growth and developmental processes. TIBA disrupts the movement of auxin molecules within the plant, impacting various auxin-dependent functions. This property makes TIBA a valuable tool for researchers studying:
Beyond its role as an auxin transport inhibitor, TIBA has found applications in other areas of scientific research:
2,3,5-Triiodobenzoic acid (TIBA) is a man-made organic compound belonging to the class of benzoic acids. It is derived from benzoic acid by replacing three hydrogen atoms at positions 2, 3, and 5 on the benzene ring with iodine atoms []. TIBA has gained significance in plant science research due to its ability to inhibit auxin transport []. Auxins are plant hormones crucial for various developmental processes.
TIBA's molecular structure consists of a central benzene ring with three iodine atoms attached at positions 2, 3, and 5. The carboxylic acid group (COOH) is attached to the remaining carbon atom on the ring. This structure is responsible for several key features:
TIBA acts as a non-competitive auxin transport inhibitor. Auxins are typically transported throughout the plant via specific carrier proteins. TIBA disrupts this process by binding to these carrier proteins, preventing auxin molecules from hitching a ride []. This disrupts the normal distribution and signaling of auxin within the plant, leading to various effects depending on the specific plant and developmental stage.
TIBA is considered a moderately toxic compound. While specific data on its toxicity is limited, it is essential to handle it with caution due to the presence of iodine. Here are some general safety precautions to consider:
Irritant